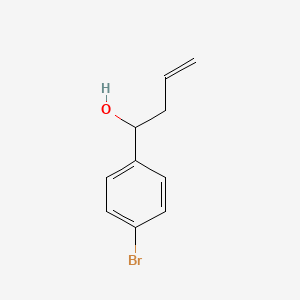
3-(6-Oxo-1H-pyridin-2-yl)propanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(6-Oxo-1H-pyridin-2-yl)propanoic acid;hydrochloride” is a chemical compound with a CAS Number of 2580219-67-4 . It is also known as 2-oxo-3-(pyridin-3-yl)propanoic acid hydrochloride . The compound is a salt, with a molecular weight of 201.61 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C8H7NO3.ClH/c10-7(8(11)12)4-6-2-1-3-9-5-6;/h1-3,5H,4H2,(H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound “3-(6-Oxo-1H-pyridin-2-yl)propanoic acid;hydrochloride” has a molecular weight of 201.61 .Aplicaciones Científicas De Investigación
Chemistry and Properties of Pyridine Derivatives
A comprehensive review by Boča, Jameson, and Linert (2011) in Coordination Chemistry Reviews explores the chemistry and properties of pyridine derivatives, including 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole). The paper summarizes preparation procedures, properties of organic compounds in their protonated/deprotonated forms, and complex compounds of the considered ligands. It highlights the spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity of these compounds, identifying potential areas for future investigation, including the exploration of unknown analogues Boča, Jameson, & Linert, 2011.
Organic Acids in Acidizing Operations
Research on the role of organic acids in acidizing operations for carbonate and sandstone formations has been conducted by Alhamad et al. (2020), focusing on formic, acetic, citric, and lactic acids. This review details the advantages of using weaker and less corrosive organic acids over hydrochloric acid (HCl) to avoid issues like high dissolving power and corrosion rates. The paper provides a comprehensive review on recent advancements, technology, and problems associated with organic acids in oil and gas operations Alhamad, Alrashed, Al Munif, & Miskimins, 2020.
Synthesis of Pyridines and (iso)Quinolines
Mishra, Nair, and Baire (2022) in Organic & Biomolecular Chemistry discuss the synthesis of pyridines and (iso)quinolines using propargylic alcohols. This review highlights various approaches to synthesizing these important heterocycles from propargylic alcohols, underlining their significance in medicinal chemistry and drug discovery. The review covers developments over the years 2005-2021, providing a comprehensive overview of this area of research Mishra, Nair, & Baire, 2022.
Biotechnological Production from CO2
Ishizaki, Tanaka, and Taga (2001) in Applied Microbiology and Biotechnology present a review on the biotechnological production of poly-D-3-hydroxybutyrate from CO2 using the autotrophic culture of the hydrogen-oxidizing bacterium Ralstonia eutropha. The study discusses the efficiency of utilizing gas mixtures as substrates and outlines a practical fermentation process for mass production of poly-D-3-hydroxybutyrate from CO2, emphasizing the potential of biotechnological routes for sustainable production Ishizaki, Tanaka, & Taga, 2001.
Propiedades
IUPAC Name |
3-(6-oxo-1H-pyridin-2-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c10-7-3-1-2-6(9-7)4-5-8(11)12;/h1-3H,4-5H2,(H,9,10)(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAILYHOISOLBAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)CCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

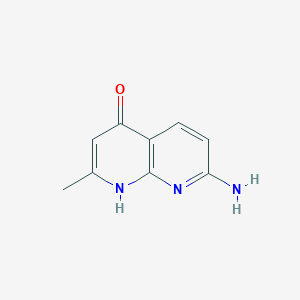
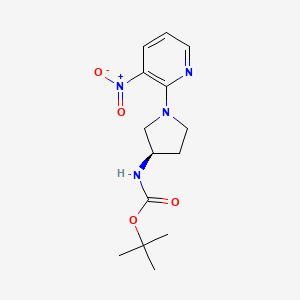


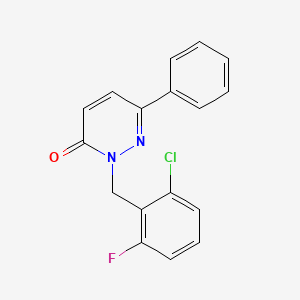
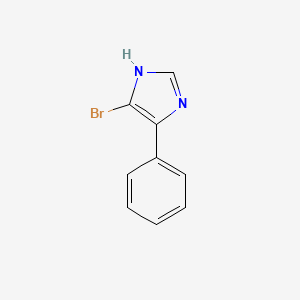
![4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2636374.png)

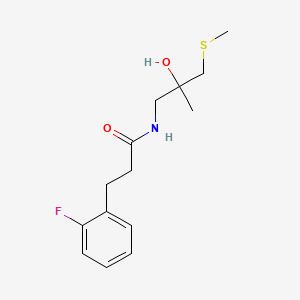

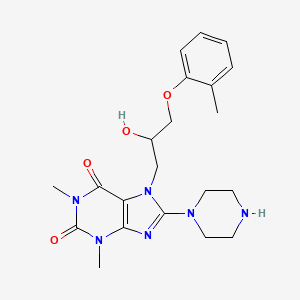

![1-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2636386.png)
